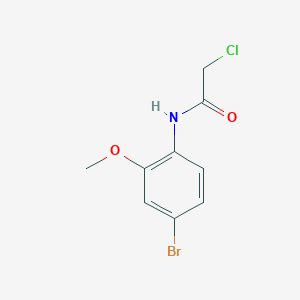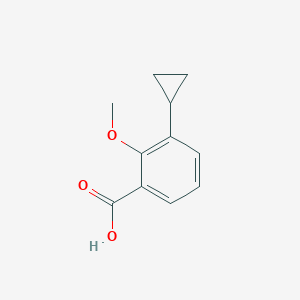
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid, also known as CF3-PABA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using different methods.
Applications De Recherche Scientifique
3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been studied for its potential applications in different scientific fields. One of the most promising applications is in the development of sunscreen agents. 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been shown to have excellent UV absorption properties, making it a potential candidate for use in sunscreen formulations. Other applications include its use as a fluorescent probe for studying protein-ligand interactions and as a potential drug candidate for the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is not well understood. However, it is believed that the compound works by absorbing UV radiation and preventing damage to skin cells. In addition, 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has been shown to interact with certain proteins in the body, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid has minimal toxicity and is well tolerated by the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound. Some studies have suggested that 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid may have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid in lab experiments is its high purity and stability. This makes it an ideal compound for use in various analytical techniques such as NMR spectroscopy and mass spectrometry. However, the limitations of this compound include its high cost and limited availability, which may make it difficult for researchers to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid. One potential direction is the development of new sunscreen agents based on 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid. Another direction is the investigation of the compound's potential therapeutic effects, particularly in the treatment of cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, which could lead to the development of new drugs and therapies.
Méthodes De Synthèse
The most common method for synthesizing 3-(1-Cyano-1-methylethyl)-4-fluorobenzoic acid is through the reaction of 4-fluorobenzoic acid with trimethylsilyl cyanide and tert-butyl bromoacetate. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
3-(2-cyanopropan-2-yl)-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(2,6-13)8-5-7(10(14)15)3-4-9(8)12/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPYVLBQWVHGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=C(C=CC(=C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyanopropan-2-yl)-4-fluorobenzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-[(3E)-3-benzylidene-2-morpholin-4-ylcyclopenten-1-yl]methylideneamino]-3-(4-chlorophenyl)urea](/img/structure/B7590735.png)
![N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-4-ethoxybenzenesulfonamide](/img/structure/B7590743.png)
![N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7590750.png)
![4-[(4-tert-butylphenoxy)methyl]-N-[(E)-(10-chloroanthracen-9-yl)methylideneamino]benzamide](/img/structure/B7590760.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[5-[4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methylphenyl]methanesulfonamide](/img/structure/B7590774.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)


![[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B7590794.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![N'-{(E)-[4-(piperidin-1-yl)phenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B7590826.png)
